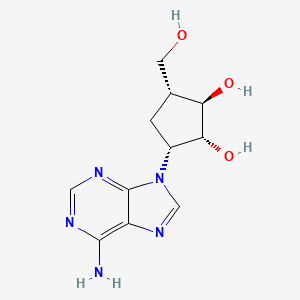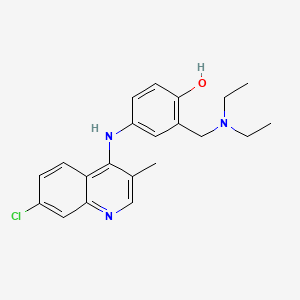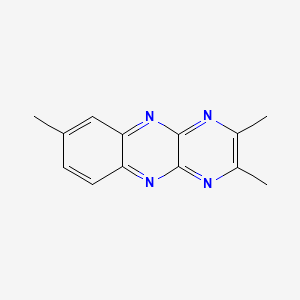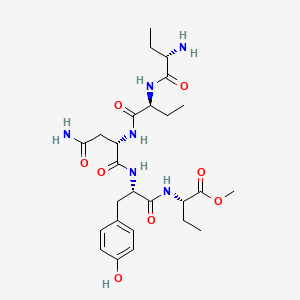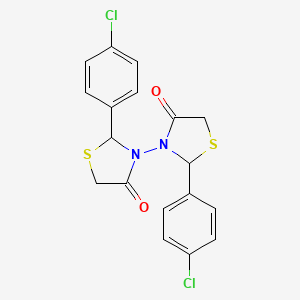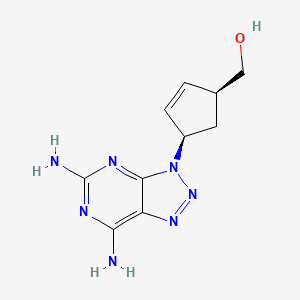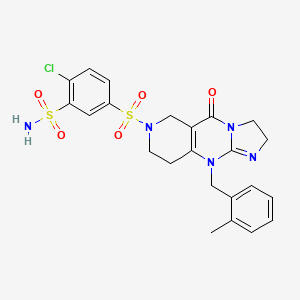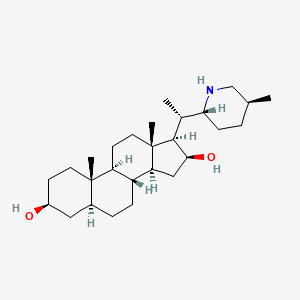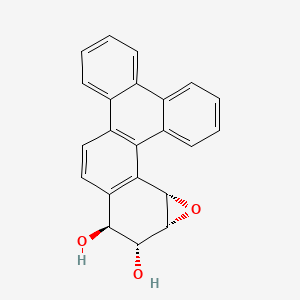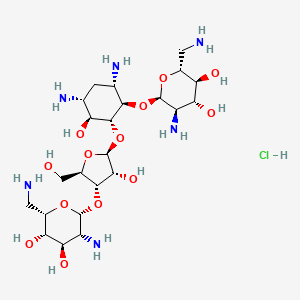
Neomycin B hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neomycin B hydrochloride is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is a major component of the neomycin complex, which also includes neomycin A and neomycin C. Neomycin B is known for its potent antibacterial activity, particularly against Gram-negative bacteria, and is commonly used in topical and oral formulations to treat various infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neomycin B hydrochloride is primarily produced through the fermentation of Streptomyces fradiae. The fermentation process involves cultivating the bacterium under specific nutrient conditions, either in stationary or submerged aerobic environments. The compound is then isolated and purified from the fermentation broth .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate neomycin B. The final product is then converted to its hydrochloride salt form for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: Neomycin B hydrochloride undergoes several chemical reactions, including:
Common Reagents and Conditions:
Acid Hydrolysis: Typically involves the use of strong acids like hydrochloric acid under controlled conditions.
Acetylation: Involves acetylating agents such as acetic anhydride in the presence of a catalyst.
Major Products:
Neomycin A and Neobiosamine B: Products of acid hydrolysis.
Mono-N-acetyl-neomycin B: Product of acetylation.
Aplicaciones Científicas De Investigación
Neomycin B hydrochloride has a wide range of applications in scientific research:
Biology: Employed in research on bacterial ribosome function and protein synthesis inhibition.
Medicine: Utilized in the treatment of bacterial infections, particularly in topical formulations for skin infections and oral formulations for gastrointestinal infections
Industry: Applied in the production of over-the-counter antibiotic ointments and creams.
Mecanismo De Acción
Neomycin B hydrochloride exerts its antibacterial effects by binding to the bacterial ribosome. Specifically, it binds to the 16S rRNA and the S12 protein of the 30S ribosomal subunit. This binding interferes with the decoding site, leading to the inhibition of protein synthesis, which is crucial for bacterial survival .
Comparación Con Compuestos Similares
Neomycin A (Neamine): A component of the neomycin complex with lower antibiotic activity.
Neomycin C: An isomer of neomycin B with similar antibacterial properties.
Paromomycin: Another aminoglycoside antibiotic with a similar mechanism of action but different clinical applications.
Uniqueness: Neomycin B hydrochloride is unique due to its high antibiotic activity compared to other components of the neomycin complex. Its ability to bind to multiple sites on the bacterial ribosome enhances its effectiveness in inhibiting protein synthesis .
Propiedades
Número CAS |
1406-02-6 |
|---|---|
Fórmula molecular |
C23H47ClN6O13 |
Peso molecular |
651.1 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C23H46N6O13.ClH/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;/h5-23,30-36H,1-4,24-29H2;1H/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |
Clave InChI |
ZDPKKZFBEOYUDO-WQDIDPJDSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.Cl |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




